molecular formula C7H5Cl2NO B7857826 2,4-Dichlorobenzaldehyde oxime

2,4-Dichlorobenzaldehyde oxime

Cat. No.: B7857826
M. Wt: 190.02 g/mol
InChI Key: ONJQBRVMFRQQIG-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzaldehyde oxime is an organic compound with the molecular formula C7H5Cl2NO It is characterized by the presence of a hydroxylamine group attached to a 2,4-dichlorophenyl ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,4-Dichlorobenzaldehyde oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzaldehyde oxime
  • N-[(2,4-dichlorophenyl)methylidene]hydrazine
  • N-[(2,4-dichlorophenyl)methylidene]amine

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both hydroxylamine and dichlorophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2,4-Dichlorobenzaldehyde oxime is an organic compound characterized by the molecular formula C7H5Cl2NO. It is synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following reaction:

2 4 Dichlorobenzaldehyde+Hydroxylamine2 4 Dichlorobenzaldehyde oxime\text{2 4 Dichlorobenzaldehyde}+\text{Hydroxylamine}\rightarrow \text{2 4 Dichlorobenzaldehyde oxime}

This reaction can be carried out in an aqueous or alcoholic medium using sodium acetate as a base at room temperature. The product is purified via recrystallization or chromatography .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The compound's effectiveness against specific pathogens has been documented in several studies.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Case Study: Apoptosis Induction in Cancer Cells
A recent study demonstrated that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The compound was found to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can inhibit or activate enzymes and receptors involved in various biological processes. The exact mechanisms are still under investigation but may involve:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction: It may bind to cellular receptors, altering signal transduction pathways.

Applications in Medicine and Agriculture

Due to its biological activities, this compound is being explored for applications in both medicine and agriculture. Its potential as a therapeutic agent against infections and cancer is under investigation. Additionally, its properties as an insecticide and herbicide make it valuable in agricultural settings.

Table 2: Applications of this compound

FieldApplication
MedicineAntimicrobial and anticancer agent
AgricultureInsecticide and herbicide

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQBRVMFRQQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972272
Record name N-[(2,4-Dichlorophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56843-28-8
Record name Benzaldehyde, 2,4-dichloro-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56843-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,4-Dichlorophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorobenzaldoxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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